N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a dimethylaminopropyl side chain and dual methoxy substituents on both the benzamide core and the benzothiazol moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or catalytic applications. Its structure combines a benzothiazol ring—a heterocycle known for biological activity—with a tertiary amine side chain, which may facilitate interactions with biological targets or metal catalysts .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-23(2)12-7-13-24(20(25)15-8-5-9-16(14-15)26-3)21-22-19-17(27-4)10-6-11-18(19)28-21;/h5-6,8-11,14H,7,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFDDAGXSZSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as monomers to synthesize self-healing ph-responsive hydrogels for drug delivery applications. They have also been used as cationic monomers to develop gene delivery vectors due to their ability to complex with nucleic acids and facilitate their intracellular delivery.
Mode of Action
It is known that similar compounds can undergo radical polymerization and cross-linking reactions. The presence of a methylamino group (-N(CH3)2) provides pH responsiveness and hydrophilicity to the resulting polymers.
Biochemical Pathways
It is known that similar compounds can interact with nucleic acids, suggesting a potential role in nucleic acid metabolism and gene expression.
Pharmacokinetics
The water solubility of similar compounds suggests that they may be readily absorbed and distributed in the body. The presence of a methylamino group (-N(CH3)2) may also influence the compound’s metabolism and excretion.
Biological Activity
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N~1~-(4-methoxy-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine. Its molecular formula is C_{16}H_{22}N_{2}O_{3}S, and it has a molecular weight of approximately 306.42 g/mol. The compound is typically found in a powder form and is stored at room temperature with a purity level of 95% .
Antitumor Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibit potent antitumor effects across various cancer cell lines. For instance:
- Cell Proliferation Inhibition : Studies have shown that certain benzothiazole derivatives can inhibit the proliferation of cancer cells such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
- Mechanism of Action : The proposed mechanisms include inducing apoptosis and cell cycle arrest. For example, compounds like 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine have been documented to promote apoptosis in cancer cells at concentrations as low as 1 µM .
Anti-inflammatory Activity
In addition to anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of benzothiazole derivatives. They may provide protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways and reducing oxidative stress .
Antibacterial and Antiparasitic Activities
Benzothiazole compounds have shown promising antibacterial and antiparasitic activities as well. For instance, some derivatives have been effective against various bacterial strains and parasites, indicating their broad-spectrum activity .
Study 1: Antitumor Efficacy
A study focused on synthesizing and evaluating novel benzothiazole compounds revealed that modifications to the benzothiazole nucleus significantly enhance anticancer activity. The lead compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, suggesting strong potential for further development in cancer therapeutics .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| B7 | A431 | 1.5 |
| B7 | A549 | 2.0 |
| B7 | H1299 | 1.8 |
Study 2: Anti-inflammatory Mechanisms
Another research effort assessed the anti-inflammatory properties of a series of benzothiazole derivatives. Results indicated a significant reduction in IL-6 and TNF-α levels in treated cell cultures compared to controls, supporting the therapeutic potential of these compounds in inflammatory diseases .
| Compound | Cytokine Level Reduction (%) |
|---|---|
| B7 | IL-6: 70% |
| B7 | TNF-α: 65% |
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent-Driven Functional Differences
- Methoxy vs. In contrast, sulfonyl (–SO₂–) or sulfanyl (–S–) groups in analogues (e.g., 1217076-86-2) introduce electron-withdrawing effects, which may alter binding kinetics or metabolic stability .
- Benzothiazol Modifications : The 4-methoxybenzothiazol in the target compound differs from the 7-methylbenzothiazol in 1217076-86-2. Methyl groups increase hydrophobicity, whereas methoxy groups improve solubility—a critical factor in drug bioavailability .
- Tricyclic vs. The target compound’s simpler bicyclic structure may offer synthetic accessibility .
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic breakdown identifies key intermediates:
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4-Methoxy-1,3-benzothiazole-2-amine : Serves as the heterocyclic backbone.
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3-Methoxybenzoyl chloride : Provides the benzamide component.
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N,N-Dimethyl-1,3-propanediamine : Introduces the tertiary amine side chain.
Coupling these intermediates via nucleophilic substitution and amidation reactions forms the free base, which is subsequently protonated to yield the hydrochloride salt.
Stepwise Synthesis Procedures
Synthesis of 4-Methoxy-1,3-Benzothiazole-2-Amine
The benzothiazole core is synthesized through cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide under acidic conditions.
Reaction Conditions :
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Reactants : 2-Amino-4-methoxythiophenol (1.0 eq), cyanogen bromide (1.2 eq)
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Solvent : Ethanol/water (4:1 v/v)
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Temperature : 0–5°C (exothermic control)
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Yield : 78–85%
Table 1: Optimization of Benzothiazole Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | EtOH | THF | EtOH/H2O (4:1) |
| Temperature (°C) | 25 | 0–5 | 0–5 |
| Reaction Time (h) | 12 | 6 | 6 |
| Yield (%) | 65 | 85 | 85 |
Functionalization with Dimethylaminopropyl Group
The benzothiazole amine undergoes alkylation with N,N-dimethyl-1,3-propanediamine using Mitsunobu conditions to avoid over-alkylation.
Reaction Protocol :
-
Reactants : 4-Methoxy-1,3-benzothiazole-2-amine (1.0 eq), N,N-dimethyl-1,3-propanediamine (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)
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Solvent : Dry THF
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Temperature : Reflux (66°C)
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Reaction Time : 12 h
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Yield : 70–75%
Amide Bond Formation with 3-Methoxybenzoyl Chloride
The secondary amine is acylated using 3-methoxybenzoyl chloride under Schotten-Baumann conditions to ensure mild reaction kinetics.
Procedure :
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Reactants : Alkylated benzothiazole (1.0 eq), 3-methoxybenzoyl chloride (1.2 eq)
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Base : Aqueous NaHCO₃ (2.0 eq)
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Solvent : Dichloromethane/H2O (biphasic)
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Temperature : 0°C → 25°C (gradual warming)
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Yield : 88–92%
Table 2: Comparison of Amidation Methods
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | Acyl chloride | DCM/H2O | 92 | 98 |
| EDCI/HOBt | Carboxylic acid | DMF | 85 | 95 |
| DCC | Carboxylic acid | THF | 80 | 90 |
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt, enhancing solubility and stability.
Conditions :
Optimization of Reaction Conditions
Temperature Control in Cyclization
Exothermic reactions during benzothiazole formation require rigorous cooling (0–5°C) to prevent dimerization byproducts. Elevated temperatures reduce yields by 15–20%.
Solvent Selection for Alkylation
Polar aprotic solvents (e.g., DMF) accelerate alkylation but increase side reactions. THF balances reactivity and selectivity, achieving 75% yield.
Purification Techniques
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Recrystallization : Ethanol/water mixtures purify intermediates with >99% purity.
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Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients resolves regioisomers.
Industrial Scale Production
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times by 40% and improves heat management:
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Benzothiazole Cyclization : Microreactor (residence time: 30 min, yield: 87%).
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Amidation : Tubular reactor with inline pH monitoring (yield: 94%).
Quality Control Metrics
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HPLC Purity : ≥99.5% (C18 column, 0.1% TFA in H2O/MeCN gradient)
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Residual Solvents : <500 ppm (ICH Q3C guidelines)
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Chiral Purity : >99% ee (Chiralpak AD-H column)
Challenges and Mitigation Strategies
Regioselectivity in Benzothiazole Formation
Electron-donating methoxy groups direct cyclization to the para position. Using bulky bases (e.g., DBU) minimizes ortho-byproducts.
Stability of Hydrochloride Salt
Hygroscopicity is mitigated via lyophilization, yielding a free-flowing powder with <0.1% moisture content.
Scalability of Mitsunobu Reaction
Replacing DIAD with cheaper azodicarboxylates (e.g., DEAD) reduces costs by 30% without compromising yield.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
- Answer : The synthesis typically involves sequential amide coupling and functional group modifications. For example:
Core benzothiazole formation : React 4-methoxy-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in dichloromethane (DCM) using a coupling agent like HBTU or EDC .
Dimethylaminopropyl substitution : Introduce the dimethylamino group via nucleophilic substitution or reductive amination in tetrahydrofuran (THF) or ethanol under reflux .
Hydrochloride salt formation : Treat the free base with HCl in diethyl ether to enhance solubility .
- Optimization : Monitor reaction progress via TLC or HPLC. Use excess coupling agents (1.2–1.5 eq) and maintain anhydrous conditions to improve yields (typically 60–80%) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Answer : Prioritize:
- 1H/13C NMR : Identify methoxy (δ 3.8–4.0 ppm), dimethylamino (δ 2.2–2.5 ppm), and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~460–480) and fragmentation patterns .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
- Answer :
- Solubility : Hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water). Dissolves in DMSO (50 mg/mL) and methanol (20 mg/mL) .
- Stability : Store at –20°C in desiccated conditions. Avoid prolonged exposure to light or moisture, which may degrade the benzothiazole moiety .
Advanced Research Questions
Q. How can contradictory data on biological activity across assays be resolved?
- Answer :
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in ≥3 biological replicates .
- Mechanistic studies : Combine in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) to cross-validate targets .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of IC50 variations .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?
- Answer :
- Functional group modifications : Synthesize analogs with varied methoxy positions or dimethylamino chain lengths to assess impact on receptor binding .
- Computational docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase domains) and correlate with experimental IC50 values .
- Pharmacophore mapping : Identify critical moieties (e.g., benzothiazole core) using QSAR models .
Q. What methodologies analyze pharmacokinetic properties in preclinical models?
- Answer :
- In vitro ADME :
- Plasma stability : Incubate compound in rat plasma (37°C, 24 hrs) and quantify via LC-MS .
- CYP450 inhibition : Use fluorogenic substrates in human liver microsomes .
- In vivo studies : Administer IV/PO doses in rodents; collect plasma at intervals (0–24 hrs) for bioavailability calculations using non-compartmental analysis (Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
